This moiety has garnered significant interest in scientific research, particularly in medicinal chemistry, due to its presence in compounds exhibiting biological activity. Notably, it has been explored as a key component in the development of selective antagonists for the A2B adenosine receptor, a potential target for treating asthma [].
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is a chemical compound characterized by its unique pyrazole structure, which includes a trifluoromethyl group and a benzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor binding and antimicrobial properties.
The compound is synthesized through various methods that typically involve the reaction of hydrazines with appropriate aldehydes or ketones, often using catalysts to facilitate the reaction. Its derivatives have been explored for their pharmacological properties, especially in relation to adenosine receptors and antibacterial activities.
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It can be classified under heterocyclic compounds due to the presence of a nitrogen-containing ring structure.
The synthesis of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol typically involves several steps:
Technical details from various studies indicate that reaction conditions such as temperature, solvent choice, and catalyst type significantly influence yield and purity .
The molecular structure of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol features:
The molecular formula is , with a molecular weight of approximately 284.24 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy, aiding in its identification and characterization .
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol can participate in various chemical reactions:
Technical details suggest that these reactions are influenced by the electronic properties imparted by the trifluoromethyl group, which can stabilize intermediates during reactions .
The mechanism of action for 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol primarily involves its interaction with biological targets such as adenosine receptors. Studies have shown that this compound exhibits high affinity for human adenosine receptors, particularly subtype A3, suggesting its potential as a therapeutic agent in modulating adenosine signaling pathways .
Data from molecular docking studies indicate that the trifluoromethylbenzyl moiety enhances binding affinity and selectivity towards specific receptor subtypes, thereby influencing physiological responses related to inflammation and pain .
Relevant data indicate that the presence of the trifluoromethyl group contributes to unique solubility characteristics and stability profiles compared to non-fluorinated analogs .
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol has several scientific applications:
The compound 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol represents a strategically engineered heterocyclic molecule with dual pharmacophoric elements. Its systematic IUPAC name defines the core pyrazole ring substituted at N1 with a 3-(trifluoromethyl)benzyl group and at C4 with a hydroxyl group. The molecular formula C₁₁H₉F₃N₂O (MW: 234.20 g/mol) encapsulates critical structural features: a 1H-pyrazol-4-ol heterocycle providing hydrogen-bonding capability, linked via a benzyl spacer to a 3-(trifluoromethyl)phenyl group conferring enhanced lipophilicity and metabolic stability [3] [7] [8].
The trifluoromethyl (–CF₃) group is a steric and electronic modifier: its high electronegativity (3.98 Pauling scale) and low polarizability create a strong dipole moment orthogonal to the benzene ring, while its hydrophobicity (π-hydrophobic constant ≈ 0.88) enhances membrane permeability. The benzyl linker allows conformational flexibility, enabling optimal target engagement. Quantum mechanical studies reveal the hydroxyl group at C4 adopts a predominant keto tautomer (pyrazol-4-one) in physiological conditions, facilitating hydrogen-bond donation (N–H···O=C) to biological targets [1] [5] [8].
Table 1: Nomenclature and Structural Descriptors of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 1-[(3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-ol |
Molecular Formula | C₁₁H₉F₃N₂O |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)O |
InChI Key | SGZRMGCFXYGLQZ-UHFFFAOYSA-N |
Tautomeric Forms | 4-Hydroxypyrazole (minor) ↔ Pyrazol-4-one (major) |
Key Fragments | 1H-Pyrazol-4-ol, 3-(Trifluoromethyl)benzyl |
Pyrazole derivatives have traversed a transformative journey from early antipyretics to modern targeted therapeutics. The foundational antipyrine (1,2-dimethyl-3-phenyl-3-pyrazolin-5-one), synthesized by Ludwig Knorr in 1883, established pyrazoles as bioactive scaffolds [2]. The 20th century witnessed strategic fluorination becoming a cornerstone of medicinal chemistry, with the trifluoromethyl group emerging as a privileged substituent due to its ability to modulate pharmacokinetics without steric distortion. Lehmann’s 1958 discovery that para-CF₃ substitution enhanced 5-HT uptake inhibition by 6-fold marked a paradigm shift [6].
The fusion of pyrazole and trifluoromethyl motifs accelerated in the 2000s with drugs like:
Within this evolution, 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol serves as a versatile intermediate. Its design leverages three key principles:
Table 2: Evolution of Pyrazole Derivatives in Medicinal Chemistry
Era | Key Compound | Structural Feature | Therapeutic Application |
---|---|---|---|
1883 | Antipyrine | 1,2-Dimethyl-3-phenyl-3-pyrazolin-5-one | Analgesic/Antipyretic |
1950s | Phenylbutazone | 1,2-Diphenyl-4-butylpyrazolidinedione | Anti-inflammatory |
2000s | Eltrombopag | 3'-Trifluoromethyl biphenyl hydrazone | Thrombocytopenia |
2010s | Alpelisib | Trifluoromethylpyridine-pyrazole | Breast cancer (PI3K inhibitor) |
Contemporary | 1-(3-TFM-benzyl)-1H-pyrazol-4-ol | 3-(Trifluoromethyl)benzyl linker | Multitarget scaffold |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1